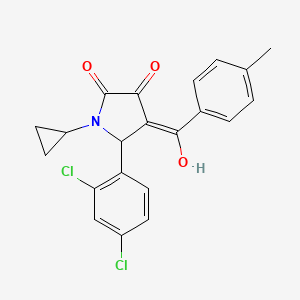![molecular formula C16H14N2O3S B4667601 N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4667601.png)
N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide
説明
N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide, also known as MNA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 108-110°C. This compound has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
作用機序
The mechanism of action of N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body. N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects in the body. In vitro studies have shown that N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide can inhibit the production of inflammatory molecules, such as prostaglandins and cytokines, in various cell types. N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In vivo studies have shown that N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of using N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its high purity and solubility in organic solvents, which makes it easy to work with. Another advantage is its unique properties, which make it a useful tool for studying various biological processes. One limitation of using N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new materials based on N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide, which may have unique properties and applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide and its potential side effects in humans.
科学的研究の応用
N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide has been used as a probe to study the structure and function of proteins. In materials science, N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
(E)-N-(3-methylsulfanylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-15-7-3-5-13(11-15)17-16(19)9-8-12-4-2-6-14(10-12)18(20)21/h2-11H,1H3,(H,17,19)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOQPEJHQNLXHL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-chloro-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B4667521.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4667528.png)


![3-({[(4-ethyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4667548.png)
![8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4667556.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)propanamide](/img/structure/B4667580.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4667581.png)
![2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone](/img/structure/B4667588.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4667594.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4667599.png)

![(4-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4667611.png)